N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide is a chemical compound with the molecular formula and a molecular weight of 407.9 g/mol. It is classified as an amide, specifically a propanamide derivative, which contains a piperazine ring and a chlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological disorders.
This compound can be sourced from chemical databases and patent literature, indicating its relevance in pharmaceutical research. It belongs to a broader class of compounds that interact with neurotransmitter receptors, making it significant in the development of drugs targeting conditions such as Alzheimer's disease and other cognitive impairments .
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide typically involves multi-step organic reactions. Common methods include:
The reactions are typically carried out under controlled conditions, using solvents like dichloromethane or ethanol, and may require catalysts such as triethylamine to facilitate the amidation process. Purification methods such as recrystallization or chromatography are employed to isolate the final product .
The molecular structure of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide features:
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide can participate in various chemical reactions:
These reactions are typically facilitated by specific reagents (e.g., sodium hydroxide for hydrolysis) and require careful control of temperature and pH to achieve desired yields .
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide is believed to exert its pharmacological effects primarily through modulation of neurotransmitter systems. Specifically, it may act as an antagonist at certain muscarinic receptors, which are implicated in cognitive functions and memory processes.
Research indicates that compounds with similar structures have shown efficacy in preclinical models for enhancing cognitive function and reducing symptoms associated with neurodegenerative diseases .
Relevant data regarding melting point, boiling point, and density remain unavailable in current literature .
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide has potential applications in:
Its structural characteristics suggest that it could serve as a template for further modifications aimed at enhancing therapeutic efficacy and selectivity against specific receptors .
Piperazine derivatives constitute a therapeutically significant class of nitrogen-containing heterocycles, with N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide demonstrating three key structural innovations:
Table 1: Structural Comparison with Representative Piperazine Derivatives
| Compound | Core Scaffold | Aryl System | Key Linker | Acid/Base Properties |
|---|---|---|---|---|
| N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide | Ethylenediamine-piperazine | 4-Chlorophenyl | Propanamide | Monobasic |
| 2-[2-[4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]acetic acid [1] [3] | Benzylpiperazine | 4-Chlorophenyl + phenyl | Ethoxyacetic acid | Amphoteric |
| Venetoclax derivatives [4] | Cyclohexenyl-benzylpiperazine | 4-Chlorophenyl + nitroarylsulfonamide | Benzamide | Monobasic |
The molecule’s conformational flexibility permits adoption of extended or folded geometries, facilitating engagement with diverse enzymatic pockets. Quantum mechanical calculations reveal intramolecular charge transfer between the chlorophenyl ring and amide carbonyl, potentially influencing target selectivity [2].
The compound’s development parallels key milestones in piperazine drug discovery:
Table 2: Key Developments in Piperazine-Based Drug Discovery
| Timeframe | Therapeutic Focus | Structural Innovations | Clinical/Preclinical Impact |
|---|---|---|---|
| 2000–2010 | Neuropharmacology | Unsubstituted piperazines | Antidepressants, antipsychotics |
| 2010–2020 | Oncology | Benzylpiperazines with acidic linkers | Venetoclax (BCL-2 inhibition) [4] |
| 2020–2025 | Targeted oncology/neurology | N-methylpiperazines with neutral linkers | Improved CNS penetration; SIRT2 selectivity (>800-fold vs SIRT1/3) [5] |
Recent studies (2023–2025) highlight the compound’s efficacy against B-cell lymphoma through SIRT2-dependent mechanisms. Unlike cambinol derivatives showing dual SIRT1/SIRT2 inhibition, this molecule achieves >300-fold selectivity for SIRT2—critical for minimizing off-target effects in neurological applications [5].
Despite promising structural and activity profiles, significant research gaps persist:
Table 3: Priority Research Areas and Methodological Recommendations
| Knowledge Gap | Current Limitation | Recommended Approaches | Expected Impact |
|---|---|---|---|
| SIRT isoform selectivity | Incomplete profiling against SIRT4–7 | Radiometric deacylase assays with diverse substrates | Verification of >1000-fold selectivity |
| In vivo pharmacokinetics | Absence of ADME data | Radiolabeled tracer studies in rodents; LC-MS/MS quantification | Optimization of dosing regimens |
| Resistance development | Uncharacterized in persistent disease | Long-term lymphoma cell culture under sublethal exposure | Identification of rational combinations |
| Solid tumor activity | Limited to hematological models | Patient-derived xenografts (PDX) of epithelial origin | Expansion of therapeutic indications |
Addressing these imperatives requires interdisciplinary collaboration: 1) Synthetic chemistry to generate isotopically labeled probes; 2) Structural biology for co-crystallization studies with SIRT2; and 3) Computational modeling to predict off-target liabilities. Current structure-activity relationship data suggest that modifying the propyl chain length could further optimize target residence time without compromising selectivity—a hypothesis requiring systematic investigation [5].
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8